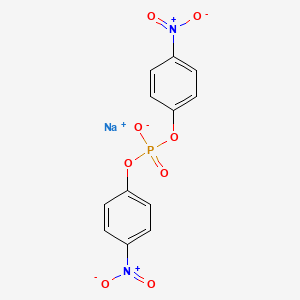

双(4-硝基苯基)磷酸钠

描述

Synthesis Analysis

The synthesis of Sodium bis(4-nitrophenyl) phosphate involves the transesterification of tris(p-nitrophenyl) phosphate by sodium alkoxides, providing a convenient synthetic route to diaryl alkyl phosphates. This method results in high purity and moderate to high yields, showcasing the efficiency of the process for producing bis(p-nitrophenyl) phosphate derivatives (Berndt, Dudman, & Zerner, 1979).

Molecular Structure Analysis

The molecular structure of Sodium bis(4-nitrophenyl) phosphate has been characterized by X-ray diffraction data and density-functional theory (DFT) calculations. Analysis reveals long ester P-O bonds with specific topological parameters indicating weak polarization effects by sodium cations, especially within the nitro groups and phosphate fragment. This indicates a considerable distortion of the phosphate tetrahedron due to the presence of two P—O ester bonds, contributing to the compound's unique structural features (Starynowicz & Lis, 2014); (Gerus & Lis, 2013).

Chemical Reactions and Properties

Sodium bis(4-nitrophenyl) phosphate undergoes various chemical reactions, showcasing its reactivity. The compound participates in elimination reactions with sodium hydroxide in aqueous solutions, leading to the formation of complex products. This reactivity is indicative of its potential in various chemical syntheses and applications (Tewfik, Fouad, & Farrell, 1974).

Physical Properties Analysis

Its physical properties have been explored through the study of charge-density distribution, revealing significant insights into the compound's electronic structure. These studies have highlighted the unique characteristics of sodium bis(4-nitrophenyl) phosphate, including its bond lengths and the influence of sodium cations on its molecular structure (Starynowicz & Lis, 2014).

科学研究应用

电荷密度分布分析

- 双(4-硝基苯基)磷酸钠的电子密度分布已使用X射线衍射数据和密度泛函理论(DFT)计算进行了研究。酯P-O键显着长,拓扑参数(键临界点的密度,拉普拉斯算子)低于其他P-O键。这项研究提供了对双(4-硝基苯基)磷酸钠的分子结构和电子分布的见解 (Starynowicz & Lis, 2014).

配位化学中的磷酸二酯酶活性

- 2,2-双(羟甲基)-2,2',2''-亚硝基三乙醇(Bis-Tris)与镧系(III)离子配位的研究表明,形成了对双(4-硝基苯基)磷酸酯等磷酸二酯水解具有高度活性的分子物种。这项研究突出了镧系配合物在促进涉及双(4-硝基苯基)磷酸钠的反应中的作用 (Oh et al., 1998).

酯交换反应研究

- 双(4-硝基苯基)磷酸钠已用于酯交换反应研究。这些研究探索了使用醇盐进行酯交换反应,为二芳基烷基磷酸酯的合成途径提供了见解 (Berndt, Dudman, & Zerner, 1979).

化学反应优化

- 三(对硝基苯基)磷酸酯与甲醇钠的酯交换反应已通过实验设计进行了研究。这项研究对于确定产生双(对硝基苯基)甲基磷酸酯(一种相关化合物)的反应的最佳条件至关重要 (Seiceira et al., 2005).

水解反应研究

- 双核Cu(II)等各种金属配合物水解4-硝基苯基磷酸酯和双(4-硝基苯基)磷酸酯的研究揭示了这些过程的反应性和速率增强。这项研究有助于理解涉及双(4-硝基苯基)磷酸钠的催化机制 (Kim Jung Hee, 2000).

酶学中的抑制研究

- 双(4-硝基苯基)磷酸钠已用于抑制羧酸酯酶/酰胺酶的研究,揭示了其对各种有机磷二酯和三酯的影响。这项研究对于理解酶相互作用和抑制机制至关重要 (Brandt, Heymann, & Mentlein, 1980).

金属配合物中的催化

- 对金属配合物催化的双(4-硝基苯基)磷酸酯水解进行了详细的动力学和机理研究。这些研究增强了我们对不稳定金属配合物在促进磷酸二酯水解中作用的理解 (Deal & Burstyn, 1996).

光催化和纳米粒子研究

- 使用Cu(II)联吡啶封端的等离子纳米粒子通过光催化增强了双(4-硝基苯基)磷酸酯的水解。这项研究为光催化和纳米技术领域开辟了道路 (Trammell et al., 2016).

作用机制

Target of Action

The primary target of Sodium bis(4-nitrophenyl) phosphate is phosphodiesterase (PDE) . PDE is an enzyme that plays a crucial role in cellular signal transduction by breaking down phosphodiester bonds, particularly those associated with cyclic AMP and cyclic GMP, which are messenger molecules .

Mode of Action

Sodium bis(4-nitrophenyl) phosphate acts as a substrate for PDE . It is used in PDE activity estimation and inhibition assays . The compound interacts with the enzyme, leading to the cleavage of the compound. This process is used to measure the activity of PDE .

Biochemical Pathways

The interaction of Sodium bis(4-nitrophenyl) phosphate with PDE affects the cyclic nucleotide signaling pathway . By acting as a substrate for PDE, it influences the breakdown of cyclic nucleotides, thereby affecting the levels of these messenger molecules in the cell and the downstream cellular responses .

Result of Action

The primary result of the action of Sodium bis(4-nitrophenyl) phosphate is the modulation of PDE activity . By serving as a substrate for this enzyme, it can influence the levels of cyclic nucleotides within the cell, thereby affecting cellular signaling pathways and potentially leading to various downstream effects depending on the specific cellular context .

Action Environment

The action of Sodium bis(4-nitrophenyl) phosphate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its interaction with PDE . Additionally, the presence of other molecules that can interact with PDE might also influence the effectiveness of Sodium bis(4-nitrophenyl) phosphate as a substrate .

生化分析

Biochemical Properties

Sodium bis(4-nitrophenyl) phosphate plays a crucial role in biochemical reactions as a substrate for phosphodiesterase enzymes. Phosphodiesterases are enzymes that hydrolyze phosphodiester bonds, and sodium bis(4-nitrophenyl) phosphate is often used to measure their activity. The compound interacts with phosphodiesterase enzymes by binding to their active sites, where it undergoes hydrolysis to produce 4-nitrophenol and inorganic phosphate. This interaction is essential for studying the kinetics and inhibition of phosphodiesterase enzymes .

Cellular Effects

Sodium bis(4-nitrophenyl) phosphate has significant effects on various types of cells and cellular processes. It influences cell function by acting as a substrate for phosphodiesterase enzymes, which play a role in cell signaling pathways. The hydrolysis of sodium bis(4-nitrophenyl) phosphate by phosphodiesterases can impact gene expression and cellular metabolism by regulating the levels of cyclic nucleotides, such as cyclic AMP and cyclic GMP . These cyclic nucleotides are important secondary messengers in cell signaling pathways, and their regulation can affect various cellular processes, including cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of sodium bis(4-nitrophenyl) phosphate involves its interaction with phosphodiesterase enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to produce 4-nitrophenol and inorganic phosphate. This hydrolysis reaction is catalyzed by the enzyme and involves the cleavage of the phosphodiester bond in sodium bis(4-nitrophenyl) phosphate . The resulting products can then participate in further biochemical reactions or be measured to assess enzyme activity. Additionally, sodium bis(4-nitrophenyl) phosphate can act as an inhibitor or activator of other enzymes, depending on its concentration and the specific enzyme involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium bis(4-nitrophenyl) phosphate can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures, such as -20°C, but it can degrade over time if exposed to higher temperatures or light . The degradation of sodium bis(4-nitrophenyl) phosphate can affect its activity and the accuracy of biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models, where it continues to influence enzyme activity and cell signaling pathways over extended periods .

Dosage Effects in Animal Models

The effects of sodium bis(4-nitrophenyl) phosphate vary with different dosages in animal models. At low doses, the compound can effectively act as a substrate for phosphodiesterase enzymes without causing significant toxicity . At higher doses, sodium bis(4-nitrophenyl) phosphate can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on enzyme activity and cell function becomes more pronounced at specific concentration ranges.

Metabolic Pathways

Sodium bis(4-nitrophenyl) phosphate is involved in metabolic pathways related to phosphodiesterase activity. The compound is hydrolyzed by phosphodiesterase enzymes to produce 4-nitrophenol and inorganic phosphate . These products can then enter various metabolic pathways, where they may be further metabolized or excreted. The interaction of sodium bis(4-nitrophenyl) phosphate with phosphodiesterase enzymes is crucial for regulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, sodium bis(4-nitrophenyl) phosphate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of sodium bis(4-nitrophenyl) phosphate can affect its activity and function, as its concentration in different cellular regions can influence enzyme interactions and biochemical reactions.

Subcellular Localization

Sodium bis(4-nitrophenyl) phosphate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance its interactions with specific enzymes and biomolecules, thereby influencing its role in biochemical reactions and cellular processes.

属性

IUPAC Name |

sodium;bis(4-nitrophenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N2O8P.Na/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18;/h1-8H,(H,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELHRHCJGSTQNU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OC2=CC=C(C=C2)[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

645-15-8 (Parent) | |

| Record name | Sodium bis(4-nitrophenyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004043963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40193445 | |

| Record name | Sodium bis(4-nitrophenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium bis(4-nitrophenyl) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17507 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

4043-96-3 | |

| Record name | Sodium bis(4-nitrophenyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004043963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium bis(4-nitrophenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium bis(4-nitrophenyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is sodium bis(4-nitrophenyl) phosphate used to study artificial nucleases?

A: BNPP serves as a model substrate to investigate the ability of artificial nucleases to cleave phosphodiester bonds. [] These bonds are crucial for the integrity of DNA and RNA, and the ability to selectively break them has significant implications for biotechnology and medicine. BNPP's hydrolysis reaction, where a water molecule is used to break the phosphodiester bond, releases a colored product (4-nitrophenol), allowing for easy monitoring of the reaction rate using spectroscopic techniques. []

Q2: What is the significance of studying the effects of pH and metal ion variations on BNPP hydrolysis?

A: Investigating the influence of pH on BNPP hydrolysis catalyzed by lanthanide complexes provides valuable insights into the reaction mechanism. The research highlights that the rate of BNPP hydrolysis varies depending on the pH and the specific lanthanide complex used. [] This pH-dependence suggests that the protonation state of the complex, and potentially the substrate, plays a significant role in the catalytic activity. Additionally, comparing different lanthanide ions (e.g., europium, ytterbium, lanthanum) within the same complex structure helps researchers understand the impact of ionic radius and charge density on catalytic efficiency. This information is critical for designing more effective and selective artificial nucleases. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,7,9,13-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B1229474.png)

![[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B1229477.png)

![1-[(2-Chloro-4-nitro-phenylcarbamoyl)-methyl]-3-methyl-pyridinium](/img/structure/B1229478.png)

![7-ethoxy-3-(2-methoxyethyl)-N-methyl-4H-[1,3]thiazino[6,5-b]quinolin-2-imine](/img/structure/B1229479.png)

![4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-(4-methyl-2-pyridinyl)butanamide](/img/structure/B1229480.png)

![3-[(2-Chlorophenyl)methyl]-7-[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]triazolo[4,5-d]pyrimidine](/img/structure/B1229481.png)

![N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide](/img/structure/B1229482.png)

![6-[(2-chloro-4-fluorophenyl)methyl]-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid methyl ester](/img/structure/B1229484.png)

![1-[2-[3-(N-ethylanilino)propylamino]-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1229485.png)

![5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-pyridinecarboxamide](/img/structure/B1229487.png)

![6-[6-(3-Methoxyphenyl)-2,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1229491.png)